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Introduction

Evixapodlin (formerly GS-4224) is an investigational, orally bioavailable small molecule
inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune
checkpoint pathway.[1][2][3] Unlike traditional monoclonal antibody-based checkpoint inhibitors,
Evixapodlin offers the potential for a convenient oral dosing regimen.[2] Its mechanism of
action involves binding to PD-L1 and inducing its dimerization, which sterically hinders the
interaction between PD-1 and PD-L1.[1][2][4] This blockade is designed to restore anti-tumor T-
cell activity. This document provides a summary of the available efficacy data for Evixapodlin
in solid tumors and detailed protocols for key experiments to assess its activity.

Mechanism of Action: PD-1/PD-L1 Pathway
Inhibition

The PD-1/PD-L1 axis is a critical pathway that cancer cells can exploit to evade the immune
system. PD-L1 expressed on tumor cells binds to the PD-1 receptor on activated T-cells,
delivering an inhibitory signal that suppresses T-cell-mediated anti-tumor responses.[5][6]
Evixapodlin is designed to disrupt this interaction. By inducing the dimerization of PD-L1 on

the cell surface, Evixapodlin effectively prevents its binding to PD-1, thereby lifting the "brake"
on the anti-tumor immune response and allowing for T-cell activation and tumor cell killing.[1][2]
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[4] The potency of Evixapodlin is dependent on the density of PD-L1 on the cell surface, with

greater activity observed on cells with high PD-L1 expression.[1][2][3]
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Caption: Evixapodlin's Mechanism of Action.

Preclinical Efficacy Data
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Preclinical studies have demonstrated the anti-tumor activity of Evixapodlin both in vitro and in

Vivo.

In Vitro Efficacy

Assay Type Cell Lines Key Findings Reference
Evixapodlin enhanced
tumor cell killing with
an average potency of
] MDA-MB-231 (human 12 + 15 nM. The
3D Tumor Spheroid ) ] o
breast carcinoma), maximum killing effect  [1]
Co-culture

Human CD8+ T-cells

was comparable to
the anti-PD-L1
antibody,

atezolizumab.

Cytokine Release Supernatants from 3D

Assay co-culture

Increased levels of

IFN-y and granzyme B
were observed, [1]
confirming T-cell

mediated tumor lysis.

Target Occupancy A549 lung cancer

Assay cells

The potency of

Evixapodlin was

dependent on PD-L1
expression levels, with
EC50 values of 147 + [1]
10 nM (low PD-L1), 60

+ 10 nM (medium PD-

L1), and 6 £ 6 nM

(high PD-L1).

In Vivo Efficacy
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Tumor Model Treatment Key Findings

Reference

Achieved >90% target

occupancy on tumor

MC38 (murine

cells. Resulted in

colorectal carcinoma) Evixapodlin (25

tumor growth
inhibition of 49% to

55%, similar to

expressing human mg/kg)
PD-L1

atezolizumab.

Clinical Efficacy Data

Evixapodlin was evaluated in a Phase 1b/2 clinical trial (NCT04049617) in patients with
advanced solid tumors. The study was terminated by the sponsor for business reasons, and

the Phase 2 portion was not conducted.[1][2][7]

Study Design and Status

. . Patient .
Clinical Trial ID Phase Status . Dosing
Population
Dose escalation
Advanced solid cohorts: 400,
NCT04049617 Phase 1b/2 Terminated

tumors

700, 1000, 1500

mg once daily.

Safety and Tolerability
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Metric Finding Reference
Dose-Limiting Toxicities None observed up to 1500 mg.  [1]

Serious Adverse Events Experienced by 4 of 18 o

(SAEs) participants (22.2%).

Treatment Discontinuation due Occurred in 2 of 18

[1]

to AEs participants (11.1%).
Treatment-Emergent AEs Reported in 16 of 18 1]
(related to drug) participants (88.9%).

Experienced by 6 of 18
Grade 23 TEAEs . [1]
participants (33.3%).

Pharmacodynamics and Efficacy

Due to the early termination of the trial, comprehensive efficacy data such as objective
response rate (ORR) and progression-free survival (PFS) are not available. However,
pharmacodynamic studies indicated on-target activity.

Biomarker Finding Reference

Dose-dependent reduction in
Target Occupancy free PD-L1 on peripheral blood  [1]

T-cells.

) ) Increase in Ki67 among PD-1-
T-cell Proliferation N [1]
positive T-cell subsets.

_ Elevated plasma cytokines and
Cytokine Levels ) [1]
chemokines.

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of Evixapodlin.

Preclinical Assessment Workflow
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Caption: Workflow for Preclinical Evaluation of Evixapodlin.

Protocol 1: In Vitro 3D Tumor Spheroid Co-culture Assay
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Objective: To evaluate the ability of Evixapodlin to enhance T-cell mediated killing of tumor
cells in a three-dimensional model.

Materials:

Tumor cell line (e.g., MDA-MB-231)

e Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

o Ultra-low attachment 96-well plates

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o Evixapodlin (dissolved in DMSO)

o Control antibody (e.g., Atezolizumab)

e Vehicle control (DMSO)

o Cell viability reagent (e.g., Calcein-AM or a luciferase-based assay)

o Cytokine analysis kit (e.g., ELISA or multiplex bead array for IFN-y and Granzyme B)

Procedure:

e Spheroid Formation:

o Seed tumor cells (e.g., 2,000 cells/well) in an ultra-low attachment 96-well plate.

o Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

o Incubate for 48-72 hours to allow for spheroid formation.

e Co-culture Setup:

o Isolate CD8+ T-cells from healthy donor PBMCs.

o Add the isolated T-cells to the wells containing tumor spheroids at a desired effector-to-
target (E:T) ratio (e.g., 10:1).
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e Treatment:
o Prepare serial dilutions of Evixapodlin in cell culture medium.

o Add the Evixapodlin dilutions, control antibody, and vehicle control to the respective

wells.
o Incubate the co-culture for 72-96 hours.

o Assessment of Tumor Cell Viability:

[e]

At the end of the incubation, carefully remove the supernatant for cytokine analysis.

o

Add the cell viability reagent to each well according to the manufacturer's instructions.

[¢]

Measure the signal (fluorescence or luminescence) using a plate reader.

[¢]

Normalize the data to the vehicle control to determine the percentage of tumor cell killing.
o Cytokine Analysis:

o Analyze the collected supernatants for IFN-y and Granzyme B concentrations using an
appropriate assay Kit.

Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of Evixapodlin in a mouse model.

Materials:

Immunocompetent mice (e.g., C57BL/6)

Syngeneic tumor cell line engineered to express human PD-L1 (e.g., MC38-hPD-L1)

Evixapodlin formulation for oral gavage

Vehicle control

Calipers for tumor measurement
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e Animal handling and surgical equipment

Procedure:

Tumor Implantation:

o Subcutaneously inject a suspension of MC38-hPD-L1 cells (e.g., 1 x 10”6 cells) into the
flank of each mouse.

Tumor Growth Monitoring:

o Allow the tumors to grow to a palpable size (e.g., 100-150 mma3).

o Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume
(Volume = 0.5 x Length x Width?).

Randomization and Treatment:

o Randomize the mice into treatment groups (e.g., vehicle control, Evixapodlin low dose,
Evixapodlin high dose, positive control antibody).

o Administer Evixapodlin or vehicle control daily via oral gavage.

Efficacy Assessment:

o Continue to monitor tumor growth and body weight for the duration of the study (e.g., 21
days or until tumors reach a predetermined endpoint).

o Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle
control.

» Pharmacodynamic Analysis (Optional):

o At the end of the study, tumors and spleens can be harvested for analysis of immune cell
infiltration and target occupancy by flow cytometry.

Protocol 3: T-Cell Activation Assay by Flow Cytometry
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Objective: To measure the activation of T-cells in response to Evixapodlin treatment in a co-
culture system.

Materials:

PBMCs from healthy donors

Tumor cells expressing PD-L1

Evixapodlin

Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads for T-cell stimulation

Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69, anti-Ki67)

Flow cytometer
Procedure:
e Co-culture Setup:
o Plate PBMCs and tumor cells together in a 96-well plate.
e Stimulation and Treatment:
o Add a suboptimal concentration of a T-cell stimulus (e.g., SEB).
o Add serial dilutions of Evixapodlin or vehicle control to the wells.
o Incubate for 48-72 hours.
o Cell Staining:

o Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify T-cell
populations and activation markers (e.g., CD69 for early activation, Ki67 for proliferation).

e Flow Cytometry Analysis:

o Acquire the stained cells on a flow cytometer.
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o Gate on the CD3+ and CD8+ T-cell populations.

o Quantify the percentage of T-cells expressing the activation markers in each treatment
condition.

Conclusion

Evixapodlin is an oral PD-L1 inhibitor that has demonstrated preclinical anti-tumor activity
through the restoration of T-cell function. While the clinical development of Evixapodlin was
halted, the provided data and protocols offer a framework for the evaluation of this and other
small molecule immune checkpoint inhibitors. The methodologies described can be adapted to
assess the efficacy of novel compounds targeting the PD-1/PD-L1 pathway in various solid
tumor models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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